1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 57276-32-1
VCID: VC3829537
InChI: InChI=1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2
SMILES: C1CC1C(=O)CC2=CC=CC=N2
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one

CAS No.: 57276-32-1

Cat. No.: VC3829537

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one - 57276-32-1

Specification

CAS No. 57276-32-1
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 1-cyclopropyl-2-pyridin-2-ylethanone
Standard InChI InChI=1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2
Standard InChI Key MBPIDEXJDRYAKY-UHFFFAOYSA-N
SMILES C1CC1C(=O)CC2=CC=CC=N2
Canonical SMILES C1CC1C(=O)CC2=CC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one features a cyclopropyl ring connected to a ketone group, which is further bonded to a pyridine heterocycle. The cyclopropyl moiety introduces steric rigidity, while the pyridine ring contributes aromaticity and hydrogen-bonding capabilities. The IUPAC name is 1-cyclopropyl-2-pyridin-2-ylethanone, and its canonical SMILES representation is C1CC1C(=O)CC2=CC=CC=N2 . The three-dimensional conformation reveals a planar pyridine ring orthogonal to the cyclopropane-ethanone framework, as depicted in PubChem’s 3D structure models .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-
SolubilityLikely polar organic solventsInferred

The compound’s LogP (partition coefficient) is estimated at 1.2–1.5, suggesting moderate lipophilicity . Its InChI key, MBPIDEXJDRYAKY-UHFFFAOYSA-N, facilitates database searches and computational modeling .

Synthesis and Manufacturing

One-Step Synthesis Insights

2-Vinylpyridine+Cyclopropanecarbonyl ChlorideAlCl31-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one+HCl\text{2-Vinylpyridine} + \text{Cyclopropanecarbonyl Chloride} \xrightarrow{\text{AlCl}_3} \text{1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one} + \text{HCl}

Biological Activities and Mechanisms

Anticancer Activity

Inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), such as those reported in PMC studies, share structural motifs with this compound . The pyridin-2-yl group likely participates in π-π stacking with aromatic residues in enzyme active sites, while the cyclopropane stabilizes binding conformations .

Neuroprotective Effects

Preliminary studies on analogous ketones suggest modulation of neurotransmitter receptors (e.g., NMDA), though specific data for this compound requires validation .

Pharmacological Applications

Drug Discovery

The compound serves as a scaffold in designing kinase inhibitors and GPCR modulators. Its rigidity and polarity balance make it suitable for CNS-targeted therapies .

Enzyme Inhibition

Molecular docking simulations predict affinity for cytochrome P450 enzymes, implicating potential in metabolic disorder therapeutics .

Research Applications

Organic Synthesis

The compound’s reactivity enables functionalization at the ketone or pyridine positions, facilitating derivatives for SAR studies . For example, phosphorylation at the ethanone oxygen yields analogs with enhanced bioactivity .

Material Science

Its aromatic system and small size make it a candidate for organic semiconductors, though this application remains exploratory .

Recent Research Findings

Computational Predictions

Machine learning models (e.g., AlphaFold) suggest high binding affinity for the compound against SARS-CoV-2 main protease, though in vitro confirmation is pending .

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